molecular formula C12H12BrNO B1521299 4-(4-Bromophenyl)oxane-4-carbonitrile CAS No. 1000705-54-3

4-(4-Bromophenyl)oxane-4-carbonitrile

Cat. No. B1521299
CAS RN: 1000705-54-3
M. Wt: 266.13 g/mol
InChI Key: JZDNPILAONHWIH-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)oxane-4-carbonitrile is a chemical compound with the molecular formula C12H12BrNO and a molecular weight of 266.14 . and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile . The InChI code for this compound is 1S/C12H12BrNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 .

Scientific Research Applications

Pharmaceutical Research

4-(4-Bromophenyl)oxane-4-carbonitrile: is a compound with potential applications in pharmaceutical research. It can be used as a building block in the synthesis of various pharmaceutical drugs. Its bromine atom makes it a good candidate for further functionalization through palladium-catalyzed coupling reactions, which are commonly used in the development of new medicinal compounds .

Organic Synthesis

In organic chemistry, 4-(4-Bromophenyl)oxane-4-carbonitrile serves as an intermediate for the synthesis of more complex organic molecules. Its structure allows for reactions such as nucleophilic substitution, which can introduce a variety of side chains and functional groups, expanding the diversity of synthetic organic compounds .

Material Science

This compound’s utility in material science stems from its potential role in creating novel polymers or small molecules that can alter the properties of materials. For instance, incorporating this compound into polymers could result in materials with enhanced thermal stability or specific electronic properties beneficial for electronics or sensor technology .

Analytical Chemistry

4-(4-Bromophenyl)oxane-4-carbonitrile: may be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves or as a reference compound in chromatography and mass spectrometry analyses to identify or quantify other substances .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that react with phenyl rings or nitrile groups. It could help in understanding the mechanisms of enzyme action and in designing enzyme inhibitors that could serve as drugs .

Environmental Science

The environmental impact of 4-(4-Bromophenyl)oxane-4-carbonitrile and its derivatives can be studied to assess their biodegradability, toxicity, and potential accumulation in ecosystems. This is crucial for evaluating the safety and environmental risks associated with the use of these chemicals in various industries .

Safety and Hazards

The safety data sheet for 4-(4-Bromophenyl)oxane-4-carbonitrile indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water . If it gets in the eyes, they should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell .

properties

IUPAC Name

4-(4-bromophenyl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDNPILAONHWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)oxane-4-carbonitrile

Synthesis routes and methods

Procedure details

To a solution of 2-(4-bromophenyl)acetonitrile (3.9 g) in tetrahydrofuran (50 mL) was added potassium t-butoxide (4.9 g) in an ice bath, and the mixture was stirred for 1 hr in an ice bath. 1-Bromo-2-(2-bromoethoxyl)ethane (5.8 g) was added thereto at the same temperature, and the mixture was stirred at room temperature for 10 hr. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (3.7 g).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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